![molecular formula C8H6ClNOS B1643028 6-Chloro-4-methoxythieno[2,3-b]pyridine CAS No. 99429-84-2](/img/structure/B1643028.png)

6-Chloro-4-methoxythieno[2,3-b]pyridine

Overview

Description

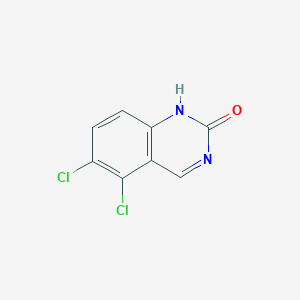

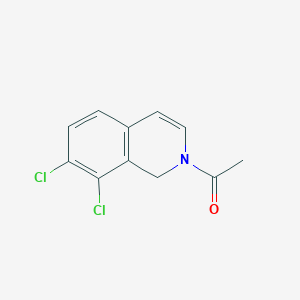

6-Chloro-4-methoxythieno[2,3-b]pyridine is a heterocyclic molecule with the molecular formula C8H6ClNOS and a molecular weight of 199.65 g/mol . It is a useful reagent in the preparation of potent antibacterial fused-pyrimidone and fused-imidazole analogs .

Molecular Structure Analysis

The molecular structure of this compound includes a six-membered heterocyclic ring with sulfur and nitrogen atoms . The molecule has a covalently-bonded unit count of 1, a topological polar surface area of 50.4Ų, and a rotatable bond count of 1 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 199.65 g/mol and a monoisotopic mass of 198.9858627 . It has a heavy atom count of 12, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 0 . The compound is canonicalized, with an XLogP3 of 3.1 .Scientific Research Applications

Enhanced Dienophilicity in Organic Synthesis

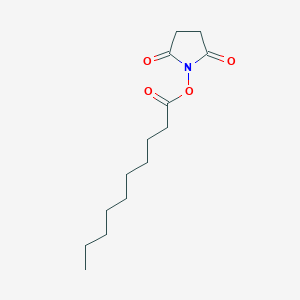

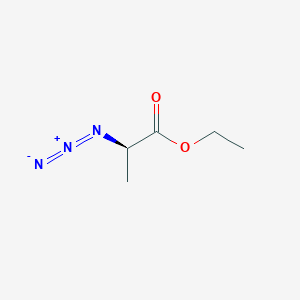

6-Chloro-4-methoxythieno[2,3-b]pyridine and its analogues have shown exceptional dienophilicity, making them valuable in the synthesis of complex organic molecules. For instance, their ability to undergo regioselective lithiation followed by [4+2] cycloaddition reactions with furan has been utilized to generate endoxides with moderate to good yields. This characteristic enhances their utility in constructing cyclic compounds and intermediates for further synthetic applications, highlighting their role in advancing methodologies in organic synthesis (Connon & Hegarty, 2004).

Ligand Synthesis for Metal Complexation

The compound has been involved in the synthesis of tetranuclear lanthanide(III) complexes, showcasing its ability to act as a ligand that forms unique geometrical structures with metal ions. These complexes, featuring a seesaw geometry, have been studied for their magnetic properties, indicating potential applications in materials science, particularly in the development of magnetic materials (Goura et al., 2014).

Organic Electronics and Photovoltaic Materials

The molecule has found applications in the field of organic electronics, particularly in the development of cathode-modifying layers for polymer solar cells. By incorporating pyridine derivatives into the side chains of fluorene scaffolds, researchers have developed novel conjugated polymers that improve the efficiency of solar cells. These materials, with their enhanced electronic properties and solubility, demonstrate the compound's contribution to the advancement of renewable energy technologies (Chen et al., 2017).

Corrosion Inhibition

Research has also explored the use of pyridine derivatives, including this compound, as corrosion inhibitors for metals in acidic environments. These studies have shown that these compounds can significantly reduce the rate of metal corrosion, offering potential applications in industrial processes and maintenance where corrosion resistance is critical (Ansari, Quraishi, & Singh, 2015).

properties

IUPAC Name |

6-chloro-4-methoxythieno[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNOS/c1-11-6-4-7(9)10-8-5(6)2-3-12-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQLOJLXMPRGAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=C1C=CS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B1642975.png)

![2,2-Dimethyl-4H-benzo[d][1,3]dioxine-7-carbaldehyde](/img/structure/B1643002.png)